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molecular formula C16H20N2O B8425660 6-(3-Tert-butyl-phenoxy)-5-methyl-pyridin-3-ylamine

6-(3-Tert-butyl-phenoxy)-5-methyl-pyridin-3-ylamine

Cat. No. B8425660
M. Wt: 256.34 g/mol
InChI Key: DRJFWKVNONODLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096525B2

Procedure details

A 100 ml two-necked round-bottomed flask equipped with a KPG-stirrer, a thermometer and a reflux condenser is charged with ethanol (50 ml), water (5 ml), iron (1.43 g) and hydrochloric acid 37% (0.2 ml). The reaction mixture is heated at 50° C. 2-(3-tert-Butyl-phenoxy)-3-methyl-5-nitro-pyridine (2.26 g) was added portionwise. The mixture is heated at reflux for 3 hours. After cooling the mixture to 50° C. it is filtered through celite. The filtrate is poured into water (200 ml) and extracted with ethylacetate (2×50 ml). The combined organic layers are washed with brine (100 ml), dried over sodium sulfate, filtered and the solvent is removed in vacuo. Purification by flash chromatography over silica gel with hexane/ethyl acetate 1:1 (v:v) gives 1.10 g of the compound as a brownish solid (MP: 83-84° C.).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.43 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
2-(3-tert-Butyl-phenoxy)-3-methyl-5-nitro-pyridine
Quantity
2.26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)C.Cl.[C:5]([C:9]1[CH:10]=[C:11]([CH:23]=[CH:24][CH:25]=1)[O:12][C:13]1[C:18]([CH3:19])=[CH:17][C:16]([N+:20]([O-])=O)=[CH:15][N:14]=1)([CH3:8])([CH3:7])[CH3:6]>[Fe].O>[C:5]([C:9]1[CH:10]=[C:11]([CH:23]=[CH:24][CH:25]=1)[O:12][C:13]1[N:14]=[CH:15][C:16]([NH2:20])=[CH:17][C:18]=1[CH3:19])([CH3:8])([CH3:6])[CH3:7]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.43 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
2-(3-tert-Butyl-phenoxy)-3-methyl-5-nitro-pyridine
Quantity
2.26 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(OC2=NC=C(C=C2C)[N+](=O)[O-])C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 ml two-necked round-bottomed flask equipped with a KPG-stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture to 50° C. it
FILTRATION
Type
FILTRATION
Details
is filtered through celite
ADDITION
Type
ADDITION
Details
The filtrate is poured into water (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate (2×50 ml)
WASH
Type
WASH
Details
The combined organic layers are washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography over silica gel with hexane/ethyl acetate 1:1 (v:v)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(OC2=C(C=C(C=N2)N)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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